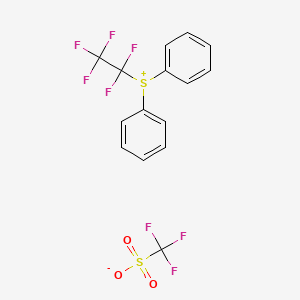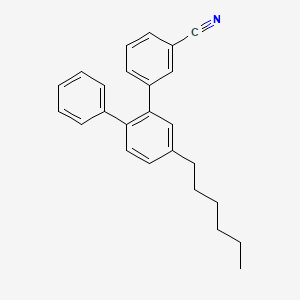
3-(5-Hexyl-2-phenylphenyl)benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Hexyl-2-phenylphenyl)benzonitrile is an organic compound with the molecular formula C25H25N. It is a member of the benzonitrile family, characterized by the presence of a nitrile group (-CN) attached to a benzene ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Hexyl-2-phenylphenyl)benzonitrile typically involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This process can be carried out using various catalysts and solvents to optimize yield and reaction conditions. For instance, the use of ionic liquids as co-solvents and catalysts has been shown to enhance the efficiency of this reaction .
Industrial Production Methods
In industrial settings, the production of benzonitrile compounds often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures to form benzonitrile . This method is favored for its scalability and cost-effectiveness, making it suitable for large-scale production.
化学反应分析
Types of Reactions
3-(5-Hexyl-2-phenylphenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon) are used.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the substituent introduced.
科学研究应用
3-(5-Hexyl-2-phenylphenyl)benzonitrile has several applications in scientific research:
作用机制
The mechanism of action of 3-(5-Hexyl-2-phenylphenyl)benzonitrile involves its interaction with various molecular targets and pathways. For instance, in biological systems, it may form coordination complexes with metal ions, influencing enzymatic activities and biochemical processes . The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s reactivity and function .
相似化合物的比较
Similar Compounds
4-Cyano-4’-hexylterphenyl: Another benzonitrile derivative with similar structural features but different substituents.
Benzonitrile: The simplest member of the benzonitrile family, used as a precursor in various chemical syntheses.
Uniqueness
3-(5-Hexyl-2-phenylphenyl)benzonitrile is unique due to its specific structural arrangement, which imparts distinct physical and chemical properties. Its hexyl and phenyl substituents contribute to its hydrophobicity and stability, making it suitable for specialized applications in materials science and organic synthesis .
属性
CAS 编号 |
54211-47-1 |
|---|---|
分子式 |
C25H25N |
分子量 |
339.5 g/mol |
IUPAC 名称 |
3-(5-hexyl-2-phenylphenyl)benzonitrile |
InChI |
InChI=1S/C25H25N/c1-2-3-4-6-10-20-15-16-24(22-12-7-5-8-13-22)25(18-20)23-14-9-11-21(17-23)19-26/h5,7-9,11-18H,2-4,6,10H2,1H3 |
InChI 键 |
CIGNIGKEGGFKRH-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCC1=CC(=C(C=C1)C2=CC=CC=C2)C3=CC=CC(=C3)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



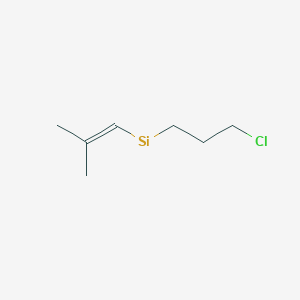
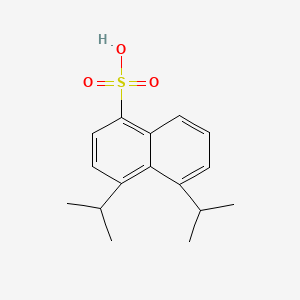
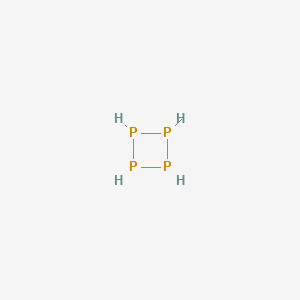
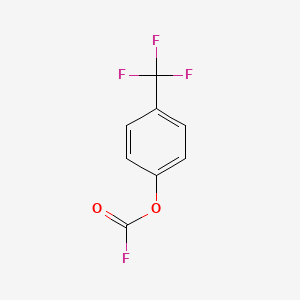
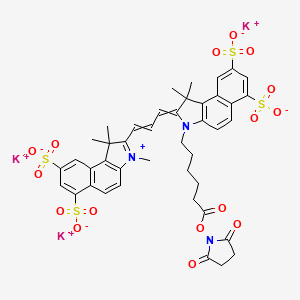
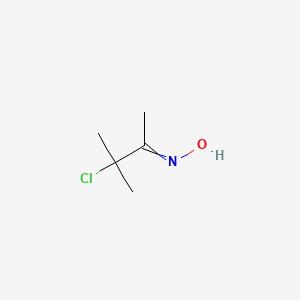
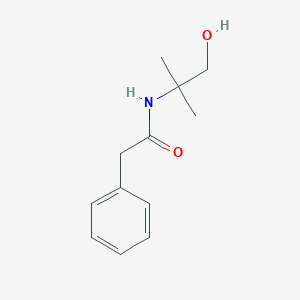
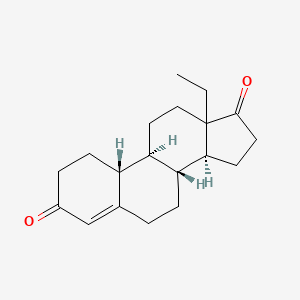
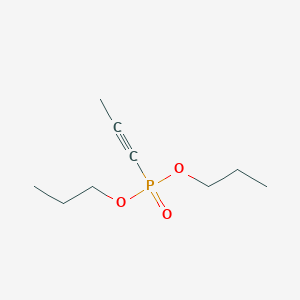
![4h-Imidazo[1,5,4-de]quinoxaline](/img/structure/B14752864.png)
![N,N-diethylethanamine;5-[2-(5-sulfanylidene-2H-1,2,4-oxadiazol-3-yl)pyridin-4-yl]-1H-benzo[g][1,5]benzodiazepine-2,4-dione](/img/structure/B14752867.png)
